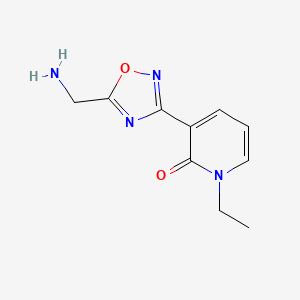![molecular formula C9H13F3N4 B1475822 2-(7-(Trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)etan-1-amina CAS No. 2098009-22-2](/img/structure/B1475822.png)
2-(7-(Trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)etan-1-amina
Descripción general
Descripción
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de 1,2,4-Triazolo[4,3-a]piridina se han encontrado que exhiben actividad anticancerígena . La relación estructura-actividad de estos compuestos juega un papel crucial en el diseño, descubrimiento y desarrollo de fármacos .
Actividad Antimicrobiana
Estos compuestos han mostrado una actividad antimicrobiana significativa . Pueden inhibir el crecimiento de diversas bacterias y hongos, convirtiéndolos en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Actividad Analgésica y Antiinflamatoria
Los derivados de 1,2,4-Triazolo[4,3-a]piridina también se han encontrado que tienen propiedades analgésicas y antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de condiciones asociadas con el dolor y la inflamación .
Actividad Antioxidante
Estos compuestos han demostrado actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres .
Actividad Antiviral
Los derivados de 1,2,4-Triazolo[4,3-a]piridina se han encontrado que exhiben actividad antiviral . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales .
Inhibición Enzimática
Estos compuestos se han encontrado que inhiben diversas enzimas, incluyendo anhidrasa carbónica, colinesterasa, fosfatasa alcalina, lipasa y aromatasa . Esto los hace potencialmente útiles en el tratamiento de enfermedades relacionadas con estas enzimas .
Agentes Antituberculosos
Los derivados de 1,2,4-Triazolo[4,3-a]piridina han mostrado potencial como agentes antituberculosos . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos para el tratamiento de la tuberculosis .
Tratamiento de Trastornos Cardiovasculares
Estos compuestos se han utilizado en el tratamiento de trastornos cardiovasculares . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades cardiovasculares .
Mecanismo De Acción
Target of Action
The primary targets of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this interaction include the inhibition of cell proliferation and angiogenesis, which are key processes in the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the compound’s interaction with c-Met and VEGFR-2, leading to the disruption of their signaling pathways .
Análisis Bioquímico
Biochemical Properties
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and inhibiting their activity. This compound’s trifluoromethyl group enhances its binding affinity and specificity towards these enzymes. Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by modulating their activity and altering downstream signaling events .
Cellular Effects
The effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. This binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression. It also affects the phosphorylation status of proteins involved in cell signaling pathways, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent alterations in cellular function. The compound’s stability and degradation rate can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its interaction with membrane transporters can enhance its cellular uptake and increase its concentration at the target site .
Subcellular Localization
The subcellular localization of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins .
Propiedades
IUPAC Name |
2-[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h6H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTRBMLVAOKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCN)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)
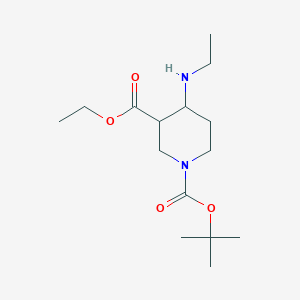
![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)


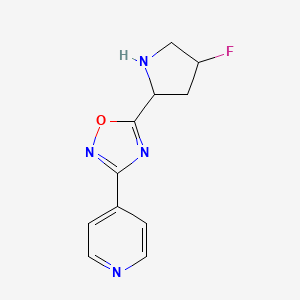
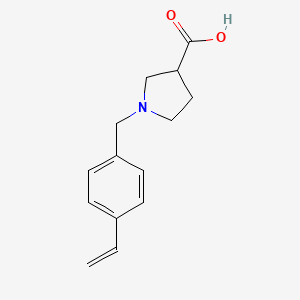
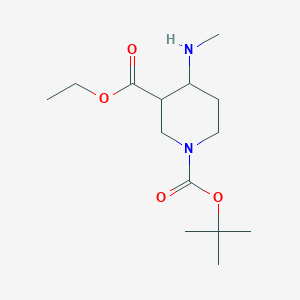

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
